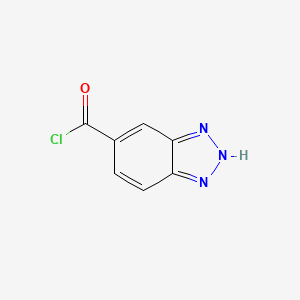

1H-Benzotriazole-5-carbonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of BTCC involves the chlorination of 1H-Benzotriazole-5-carboxylic acid . This reaction introduces a carbonyl chloride group, resulting in the formation of BTCC. The process typically employs thionyl chloride (SOCl₂) as the chlorinating agent .

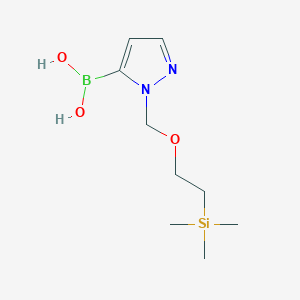

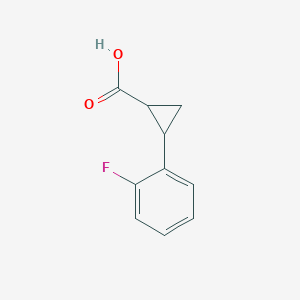

Molecular Structure Analysis

BTCC’s molecular structure consists of a benzotriazole ring with a carbonyl chloride group attached at the 5-position. The compound’s linear formula is C₇H₄ClN₃O . The benzotriazole moiety imparts stability and reactivity to BTCC, making it valuable for various synthetic applications .

Chemical Reactions Analysis

- Protecting Group Chemistry : BTCC serves as a reagent for introducing protecting groups during organic synthesis .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Synthetic Utility

Benzotriazole derivatives are widely used in organic synthesis due to their ability to act as versatile intermediates. They can behave as excellent leaving groups, electron-donating or withdrawing groups, anion precursors, and radical precursors .

Preparation of Ethers

One direct application is the preparation of ethers through nucleophilic displacement reactions. This involves the lithiation of benzotriazole derivatives and subsequent reaction with various electrophiles .

Heterocyclic Compound Synthesis

Benzotriazoles are also employed in the synthesis of heterocyclic compounds, which have significant biological value. They serve as building blocks for constructing complex molecular structures .

Physicochemical Property Modification

The incorporation of a benzotriazole moiety into molecular scaffolds can alter the physicochemical properties of the compound, which is useful in material science and drug development .

Microwave-assisted Synthesis

Benzotriazole derivatives are used in microwave-assisted synthesis techniques to expedite chemical reactions and improve yields .

Mécanisme D'action

Target of Action

Benzotriazole derivatives are known to interact with various molecular targets, conferring unique physicochemical properties .

Mode of Action

1H-Benzotriazole-5-carbonyl chloride, like other benzotriazole derivatives, is characterized by its unique reactivity. The benzotriazole fragment can behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . These properties allow it to confer unique physicochemical properties to its immediate vicinity on various molecular scaffolds .

Biochemical Pathways

Benzotriazole derivatives have been shown to participate in various reactions, contributing to the synthesis of complex structures .

Pharmacokinetics

The physicochemical properties of benzotriazole derivatives suggest that they may have good stability and reactivity, which could influence their pharmacokinetic profile .

Result of Action

The unique reactivity of benzotriazole derivatives can lead to various outcomes depending on the molecular context .

Action Environment

The action of 1H-Benzotriazole-5-carbonyl chloride, like other benzotriazole derivatives, can be influenced by environmental factors. These compounds are known for their stability under a variety of conditions , suggesting that they may retain their activity in diverse environments.

Propriétés

IUPAC Name |

2H-benzotriazole-5-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O/c8-7(12)4-1-2-5-6(3-4)10-11-9-5/h1-3H,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVLOOASHNOITA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622549 |

Source

|

| Record name | 2H-Benzotriazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Benzotriazole-5-carbonyl chloride | |

CAS RN |

46053-85-4 |

Source

|

| Record name | 2H-Benzotriazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride](/img/structure/B1321480.png)

![ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1321481.png)

![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol](/img/structure/B1321483.png)

![6-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1321485.png)

![6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1321486.png)